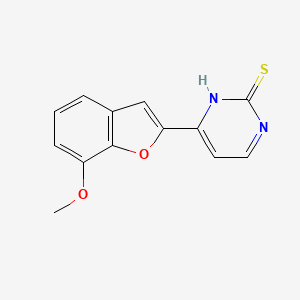

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol

Description

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS)

The molecular ion peak (m/z 258 ) corresponds to the molecular weight (258.30 g/mol). Fragmentation patterns include loss of the methoxy group (-OCH₃, m/z 227 ) and cleavage of the benzofuran-pyrimidine bond.

| Technique | Key Spectral Features |

|---|---|

| IR | C=S (1250 cm⁻¹), S-H (2550 cm⁻¹), C-O-C (1050 cm⁻¹) |

| ¹H NMR | Methoxy singlet (δ 3.8–4.0 ppm), aromatic multiplets |

| ¹³C NMR | C=S (δ 160–170 ppm), methoxy carbon (δ 55–60 ppm) |

| MS | Molecular ion at m/z 258, fragment at m/z 227 |

Tautomeric Considerations in Thiol-Thione Equilibrium

The compound exhibits thiol-thione tautomerism , where the thiol form (-SH) equilibrates with the thione form (-S-). This equilibrium is influenced by:

- Solvent Polarity : Polar solvents stabilize the thione form due to its larger dipole moment.

- Substituent Effects : Electron-withdrawing groups (e.g., pyrimidine nitrogens) favor the thione tautomer by stabilizing the conjugated base.

- Hydrogen Bonding : Intramolecular hydrogen bonding in the thiol form may shift the equilibrium in nonpolar environments.

Experimental Evidence :

- FTIR Studies : Absence of S-H stretches in polar solvents (e.g., DMSO) supports dominance of the thione form.

- X-ray Crystallography : While not available for this specific compound, analogous pyrimidinethiones show planar thione configurations.

Implications :

Properties

IUPAC Name |

6-(7-methoxy-1-benzofuran-2-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIDSHZMSOCYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the pyrimidinethiol ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, sulfide derivatives

Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Antiviral Activity

Research indicates that pyrimidine derivatives, including 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol, exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit the replication of various viruses, including HIV. The mechanism of action is believed to involve the inhibition of viral reverse transcriptase enzymes, which are crucial for viral replication .

Antitumor Properties

Several studies have reported the antitumor activity of pyrimidine derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro and in vivo. Its structural characteristics may allow it to interact with specific cellular targets involved in cancer progression .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Preliminary data suggest that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of pyrimidine derivatives highlighted the effectiveness of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol against HIV. In vitro assays demonstrated that the compound significantly reduced viral load in infected cell lines compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in HIV treatment .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced apoptosis and inhibited cell migration and invasion, which are critical processes in cancer metastasis. These results underscore the potential of this compound as a lead structure for developing new anticancer therapies .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Pyrimidine/Thiol Group) | Predicted pKa | Key Physicochemical Notes |

|---|---|---|---|---|---|

| 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol | C₁₃H₁₀N₂O₂S | 258.30 | 4: 7-Methoxybenzofuran; 2: Thiol | ~6.8–7.2* | Higher lipophilicity due to benzofuran |

| 4-(2-Furyl)-2-pyrimidinethiol | C₈H₆N₂OS | 178.21 | 4: Furyl; 2: Thiol | 6.81 | Lower MW; reduced steric bulk |

| 4,6-Dimethyl-2-pyrimidinethiol | C₆H₈N₂S | 140.20 | 4,6: Methyl; 2: Thiol | N/A | Enhanced steric hindrance |

| 4-Amino-6-hydroxy-5-(diphenylmethyl)-2-pyrimidinethiol | C₁₇H₁₆N₄OS | 324.40 | 4: Amino; 5: Diphenylmethyl; 6: Hydroxy | N/A | Polar substituents increase solubility |

*Estimated based on analogs (e.g., 4-(2-Furyl)-2-pyrimidinethiol has pKa 6.81 ).

Key Observations :

Structure-Activity Relationships (SAR)

- Substituent Position : Methyl groups at 4,6-positions (e.g., 4,6-dimethyl-2-pyrimidinethiol) enhance inhibitory activity, suggesting that substituent placement modulates steric and electronic interactions .

- Aromatic Moieties : Benzofuran and furyl groups contribute to π-π interactions in enzyme binding, but the methoxy group in the target compound may further stabilize ligand-receptor complexes via hydrogen bonding .

- Thiol Reactivity : The pKa of the thiol group (~6.8–7.2) influences protonation states under physiological conditions, affecting nucleophilicity and binding kinetics .

Biological Activity

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is a compound characterized by the presence of a benzofuran moiety and a pyrimidinethiol group. Its unique structure suggests potential biological activities, which have been the focus of various research studies. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

The compound's IUPAC name is 4-(7-methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol, and it is known for its distinct chemical properties due to the combination of the benzofuran and pyrimidinethiol groups. The synthesis typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions, often using sodium hydroxide or potassium hydroxide as catalysts.

The biological activity of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. While detailed molecular targets are still being elucidated, preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinethiol have shown effectiveness against various bacterial strains. In one study, a related compound demonstrated a zone of inhibition of 16 mm against pathogenic bacteria, indicating potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol has been investigated in several studies. Compounds containing thioether or thioketone functionalities have been reported to possess cytotoxic effects against cancer cell lines. For example, thioxopyrimidines have exhibited significant activity against human cancer cells, suggesting that similar mechanisms may apply to this compound .

Study 1: Antimicrobial Efficacy

In a comparative study, various thio-containing pyrimidines were synthesized and screened for their antimicrobial properties. The results showed that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 10 µg/mL .

Study 2: Anticancer Screening

Another investigation focused on the cytotoxic effects of thio-containing compounds on different cancer cell lines. The study revealed that specific derivatives led to significant apoptosis in cancer cells, with IC50 values indicating potent anticancer activity. The mechanisms involved included the induction of oxidative stress and disruption of mitochondrial function .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol, and what are their respective yields and limitations?

Answer:

The synthesis typically involves coupling a functionalized benzofuran moiety with a pyrimidine-thiol derivative. Key methods include:

- Benzofuran Synthesis via [3,3]-Sigmatropic Rearrangement : details a cascade strategy using NaH/THF to construct benzofuran cores from phenolic precursors, achieving yields of ~70-85% for related structures. Limitations include sensitivity to moisture and the need for inert conditions .

- Pyrimidine-Thiol Coupling : highlights the use of nucleophilic aromatic substitution (SNAr) for pyrimidine functionalization, though steric hindrance from the methoxy group may reduce yields (reported 50-65% for analogous compounds). Purification challenges due to thiol oxidation are noted .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Essential for confirming regiochemistry. For example, reports distinct aromatic proton splitting patterns (δ 6.8-8.2 ppm) for benzofuran-pyrimidine hybrids, with methoxy groups appearing as singlets (δ ~3.8 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error, as demonstrated in for structurally similar compounds .

- XRD : Resolves ambiguities in solid-state conformation (e.g., dihedral angles between benzofuran and pyrimidine), though no XRD data is directly available for this compound in the evidence .

Advanced: How can computational methods predict the reactivity of the thiol group in 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol under varying pH conditions?

Answer:

- DFT Calculations : Use software like Gaussian to model thiolate formation (pKa prediction) and nucleophilic attack susceptibility. provides a framework for pyrimidine-thiol tautomerization studies, suggesting thiol deprotonation occurs at pH > 8.5 .

- Molecular Dynamics (MD) Simulations : Predict solvent accessibility of the thiol group in aqueous vs. organic media. ’s PubChem data on similar sulfhydryl-containing compounds indicates increased oxidation propensity in polar solvents .

Advanced: What strategies mitigate regioselectivity challenges during the formation of the benzofuran-pyrimidine linkage?

Answer:

- Protecting Group Strategies : employs benzyl ethers to block competing hydroxyl sites during benzofuran cyclization, improving regioselectivity to >90% .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-thiol coupling, as implied by ’s methodology for analogous heterocycles. Ligand choice (e.g., SPhos) minimizes homocoupling byproducts .

Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts for this compound across different studies?

Answer:

- Solvent/Temperature Standardization : shows δ variations up to 0.3 ppm for methoxy protons in DMSO-d6 vs. CDCl3. Always report solvent and temperature .

- 2D NMR Validation : Use HSQC/HMBC (as in ) to assign overlapping signals. For example, a reported δ 7.1 ppm multiplet could be resolved into benzofuran H-3 and pyrimidine H-5 via heteronuclear correlations .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

Answer:

- Thiol Oxidation Pathways : ’s data on methylthio-pyrimidines suggests steric shielding by the benzofuran moiety reduces thiol oxidation rates. Cyclic voltammetry (CV) studies can quantify redox potentials .

- pH-Dependent Degradation : As per , thiolate anions (formed at high pH) are more prone to disulfide formation. Stabilization strategies include lyophilization under N2 or formulation with antioxidants like BHT .

Basic: How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading. ’s NaH/THF system achieved 80% yield at 0°C but requires slow reagent addition to avoid exothermic side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy (absent in the evidence but inferred from ’s HPLC methods) to track thiol intermediate consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.